N-Hydroxymethyl-3-methylpyrazole N-Hydroxymethyl-3-methylpyrazole
Brand Name: Vulcanchem
CAS No.: 98816-32-1
VCID: VC1672389
InChI: InChI=1S/C5H8N2O/c1-5-2-3-7(4-8)6-5/h2-3,8H,4H2,1H3
SMILES: CC1=NN(C=C1)CO
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol

N-Hydroxymethyl-3-methylpyrazole

CAS No.: 98816-32-1

Cat. No.: VC1672389

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxymethyl-3-methylpyrazole - 98816-32-1

Specification

CAS No. 98816-32-1
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
IUPAC Name (3-methylpyrazol-1-yl)methanol
Standard InChI InChI=1S/C5H8N2O/c1-5-2-3-7(4-8)6-5/h2-3,8H,4H2,1H3
Standard InChI Key WXHDUCRTLZRAEA-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)CO
Canonical SMILES CC1=NN(C=C1)CO

Introduction

Structural Characteristics and Properties

N-Hydroxymethyl-3-methylpyrazole, also known as (3-methylpyrazol-1-yl)methanol, is a nitrogen-containing heterocyclic compound with a molecular formula of C5H8N2O and a molecular weight of 112.132 g/mol . The compound features a pyrazole ring with a methyl substituent at position 3 and a hydroxymethyl group attached to the N1 nitrogen.

Chemical Identifiers

N-Hydroxymethyl-3-methylpyrazole can be identified through several chemical notations:

IdentifierValue
Molecular FormulaC5H8N2O
SMILESCC1=NN(C=C1)CO
InChIInChI=1S/C5H8N2O/c1-5-2-3-7(4-8)6-5/h2-3,8H,4H2,1H3
InChIKeyWXHDUCRTLZRAEA-UHFFFAOYSA-N
Compound Name(3-methylpyrazol-1-yl)methanol

The compound possesses a pyrazole ring structure with adjacent nitrogen atoms at positions 1 and 2, forming the characteristic 1,2-diazole arrangement that defines pyrazole compounds .

Predicted Collision Cross Section Data

Mass spectrometry analysis of this compound reveals predicted collision cross section (CCS) values for various adducts, providing valuable information for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]+113.07094120.6
[M+Na]+135.05288132.2
[M+NH4]+130.09748128.5
[M+K]+151.02682128.8
[M-H]-111.05638120.4
[M+Na-2H]-133.03833126.2
[M]+112.06311122.0
[M]-112.06421122.0

These values are crucial for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) for compound identification and characterization .

Relationship to Other Pyrazole Compounds

N-Hydroxymethyl-3-methylpyrazole belongs to the larger family of pyrazole compounds, which exhibit diverse biological activities. Understanding the broader context of pyrazole compounds helps in appreciating the potential significance of N-Hydroxymethyl-3-methylpyrazole.

Isomeric Relationships

It's important to distinguish N-Hydroxymethyl-3-methylpyrazole from its structural isomer, (1-Methyl-1H-pyrazol-3-yl)methanol. While both compounds have the same molecular formula (C5H8N2O) and molecular weight (112.132 g/mol), they differ in the arrangement of substituents:

  • N-Hydroxymethyl-3-methylpyrazole (or (3-methylpyrazol-1-yl)methanol): Has a methyl group at position 3 and a hydroxymethyl group at the N1 position

  • (1-Methyl-1H-pyrazol-3-yl)methanol: Has a methyl group at the N1 position and a hydroxymethyl group at position 3

This isomeric relationship is reflected in their different SMILES notations:

  • N-Hydroxymethyl-3-methylpyrazole: CC1=NN(C=C1)CO

  • (1-Methyl-1H-pyrazol-3-yl)methanol: CN1C=CC(=N1)CO

Biological Activities of Pyrazole Compounds

Pyrazole compounds as a class exhibit numerous biological activities that may provide insight into potential applications of N-Hydroxymethyl-3-methylpyrazole:

  • Anti-inflammatory properties

  • Anticonvulsant and antidepressant activities

  • Anticancer properties

  • Antimicrobial activities

For example, certain pyrazole derivatives have shown:

  • Neuroprotection activity with significant inhibition of propidium iodide uptake

  • Antidepressant activity comparable to imipramine in behavioral tests

  • Inhibition of monoamine oxidase (MAO) enzymes

  • Anti-bacterial properties

  • Cytotoxic activity against cancer cell lines

Research Findings and Studies

Structure-Activity Relationships

Studies on pyrazole derivatives have revealed important structure-activity relationships:

  • Position of Substituents: The position of methyl and other groups on the pyrazole ring significantly affects biological activity

  • Lipophilicity Influence: Compounds with log P values in the range of 3.12–4.94 have shown enhanced inhibitory effects on the growth of A549 lung cancer cells

  • Hybrid Molecules: Combining pyrazole structures with other pharmacologically active moieties has led to compounds with improved biological activities, as seen in pyrazole-quinolone-pyridine hybrids that exhibit promising anti-bacterial and anticancer activities

Analytical Characterization

The predicted collision cross section (CCS) data provides valuable information for analytical characterization of N-Hydroxymethyl-3-methylpyrazole using modern mass spectrometry techniques. These parameters are essential for:

  • Compound identification in complex mixtures

  • Quality control in pharmaceutical and chemical manufacturing

  • Metabolite identification in biological samples

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator